N-Allyl-3-chloropropanamide
Description
Contextualizing N-Allyl-3-chloropropanamide within Amide Chemistry and Organohalogen Compounds
The core of this compound is its amide functional group, a ubiquitous and fundamentally important linkage in both biological systems and synthetic materials. Amides are known for their stability and play crucial roles in the structure of proteins and various polymers. The "N-substituted" nature of this amide, specifically with an allyl group, introduces a site of reactivity that is not present in simple amides.
Simultaneously, the presence of a chlorine atom classifies this compound as an organohalogen compound. Halogenation is a powerful tool in organic synthesis and drug design, often used to modify the chemical and physical properties of molecules. numberanalytics.com The introduction of a halogen can influence a compound's reactivity, stability, and biological activity. numberanalytics.comnumberanalytics.com In the case of this compound, the chlorine atom on the propanamide backbone provides a handle for further chemical transformations.
Strategic Importance of Allylic Functionality and Halogenation in Synthetic Design
The allyl group (–CH2–CH=CH2) is a highly valuable functional group in organic synthesis. wikipedia.org Its double bond can participate in a wide array of reactions, and the adjacent "allylic" position exhibits enhanced reactivity. wikipedia.org This heightened reactivity allows for selective chemical modifications, making allylic compounds versatile intermediates in the synthesis of complex molecules. wikipedia.orguta.edu The ability of the allyl group to be selectively cleaved also makes it a useful protecting group for alcohols and amines in multi-step syntheses. fiveable.me
Halogenation, the process of introducing halogen atoms into a molecule, is a cornerstone of modern synthetic chemistry. numberanalytics.com In drug discovery, adding halogens can improve a compound's ability to bind to its target, enhance its metabolic stability, and alter its pharmacokinetic properties. numberanalytics.comscispace.comacs.orgmdpi.com Chlorine, in particular, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and the design of new materials and pharmaceuticals. acs.org The combination of the reactive allyl group and the synthetically versatile chlorine atom in this compound creates a molecule with significant potential for the construction of novel chemical entities.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 106593-38-8 sigmaaldrich.com |
| Molecular Formula | C6H10ClNO bldpharm.com |
| Molecular Weight | 147.60 g/mol bldpharm.com |
| IUPAC Name | 3-chloro-N-prop-2-enylpropanamide guidechem.com |
| Melting Point | 49-50 °C guidechem.com |
| Boiling Point | 282.8°C at 760 mmHg guidechem.com |
| Density | 1.054 g/cm³ guidechem.com |
| Flash Point | 124.8°C guidechem.com |
Historical Trajectories and Current Research Trends for N-Substituted Chloropropanamides
The synthesis and study of N-substituted amides have a long history in organic chemistry. Specifically, N-substituted chloropropanamides have been utilized as intermediates in various synthetic pathways. For instance, the synthesis of N-substituted-(S)-2-chloropropanamides from (S)-2-chloropropionic acid and alkyl amines has been a subject of research. researchgate.net These compounds can serve as precursors for more complex molecules.
Current research continues to explore the utility of related structures. For example, N-substituted maleimides are copolymerized with olefins to create thermally stable polymers with tunable properties. researchgate.net Furthermore, studies on compounds like N-benzhydryl-2-chloropropanamide highlight their application as building blocks in the synthesis of organic compounds and as intermediates for pharmaceuticals. While direct historical accounts of this compound are not extensively detailed in readily available literature, the research on analogous N-substituted chloroamides provides a clear precedent for its potential applications. Recent studies have also investigated the role of chloropropanamide moieties in modulating biological systems, such as their interaction with iron regulatory proteins. nih.gov
Identifying Key Research Challenges and Future Opportunities for this compound
While the structural features of this compound suggest significant synthetic potential, its full exploitation presents both challenges and opportunities. A key challenge lies in the selective manipulation of its two reactive sites: the allyl double bond and the carbon-chlorine bond. Developing reaction conditions that allow for the modification of one site without affecting the other is crucial for its use as a versatile building block.
Future research opportunities for this compound are abundant. Its potential as a monomer in polymerization reactions, leveraging the reactivity of the allyl group, could lead to the development of new functional polymers. The strategic placement of the chlorine atom also makes it a candidate for cross-coupling reactions, enabling the introduction of diverse molecular fragments. Furthermore, its potential as a precursor for the synthesis of novel heterocyclic compounds and as a scaffold in medicinal chemistry warrants further investigation. The exploration of its reactivity in various catalytic systems could unlock new synthetic methodologies and expand its utility in advanced chemical research.
Structure
2D Structure
Properties
IUPAC Name |
3-chloro-N-prop-2-enylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-2-5-8-6(9)3-4-7/h2H,1,3-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUENFBIGWWZQGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286582 | |
| Record name | N-ALLYL-3-CHLOROPROPANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106593-38-8 | |
| Record name | 3-Chloro-N-2-propen-1-ylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106593-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-ALLYL-3-CHLOROPROPANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N Allyl 3 Chloropropanamide and Analogues
Exploration of Convergent and Divergent Synthetic Routes
The strategic construction of N-Allyl-3-chloropropanamide and its derivatives can be approached through both convergent and divergent synthetic pathways. These strategies offer distinct advantages in terms of efficiency, and the generation of molecular diversity.
Amidation Strategies Utilizing Allylamine (B125299) and 3-Chloropropanoic Acid Derivatives
The most direct and convergent approach to this compound involves the formation of an amide bond between allylamine and a derivative of 3-chloropropanoic acid. This is typically achieved by activating the carboxylic acid, most commonly as an acyl chloride. The reaction of 3-chloropropanoyl chloride with allylamine provides a straightforward route to the target compound.
A general procedure for this type of transformation involves the slow addition of the acyl chloride to a solution of allylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base can influence the reaction's efficiency and the purity of the product.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| 3-Chloropropanoyl chloride | Allylamine | Base (e.g., triethylamine), Solvent (e.g., CH₂Cl₂) | This compound | High | General Knowledge |
This convergent approach is highly efficient for the specific synthesis of this compound.
Chloroacylation Approaches with Allylic Precursors
Divergent synthesis strategies can be employed to generate a library of related amide structures from a common intermediate. Starting from a more complex allylic precursor, a final chloroacylation step can introduce the 3-chloropropanamide moiety. For instance, a series of substituted allylamines could be synthesized and then reacted with 3-chloropropanoyl chloride to produce a variety of this compound analogues. This approach allows for the late-stage introduction of the chloroacyl group, enabling the synthesis of diverse molecules. rsc.org
An alternative divergent strategy could involve starting with a molecule containing a primary amide and an allyl group, and then performing modifications on other parts of the molecule. For example, a dearomative carbamoylation of arene π-systems can provide access to β-functionalized primary amides, which could then be further elaborated. chinesechemsoc.org
Modern Catalytic Methods in this compound Synthesis
Modern catalytic methods offer significant advantages over traditional stoichiometric approaches, including milder reaction conditions, higher selectivity, and improved atom economy.
Transition Metal-Catalyzed Reactions
Transition metal catalysis, particularly with palladium, has been extensively used for the synthesis of allylic amines and amides. nih.govthieme-connect.comacs.orgacs.orgthieme-connect.comresearchgate.net While direct palladium-catalyzed synthesis of this compound from simple precursors is not extensively documented, related transformations suggest its feasibility. For instance, palladium-catalyzed allylic C-H amination of alkenes could potentially be adapted. nih.gov
Palladium-catalyzed reactions of N-allylamides have been shown to proceed via the elimination of an isocyanate fragment, allowing for the transformation of the amide functionality. acs.org This reactivity could be harnessed in the design of novel synthetic routes to analogues.
The development of a palladium-catalyzed regioselective arylation of unprotected allylamines highlights the potential for functionalizing the allyl group within the target molecule or its precursors. acs.org
| Catalyst System | Substrate Type | Transformation | Potential Application | Reference |
| Palladium/dppf | Boc- and phthalimido-protected allylamines | Regioselective Heck arylation | Functionalization of the allyl moiety | nih.gov |
| Palladium catalyst | N-allylamides with a tethered nucleophile | Unimolecular fragment coupling with amide translocation | Synthesis of complex analogues | thieme-connect.comthieme-connect.com |
| Rhodium/BINAP | Allylic alcohols and aldehydes | Oxidative amidation | Alternative synthesis of N-allylamides | researchgate.net |
Organocatalysis and Biocatalysis for Enantioselective Synthesis
The presence of a stereocenter in analogues of this compound necessitates the use of enantioselective synthetic methods. Organocatalysis and biocatalysis have emerged as powerful tools for achieving high enantioselectivity.
Organocatalysis: Chiral organocatalysts can be employed to control the stereochemical outcome of reactions. For instance, the enantioselective α-nitrogenation of α,α-disubstituted aldehydes using chiral diamine catalysts has been demonstrated, suggesting a potential route to chiral precursors for related amides. acs.org Organocatalytic methods have also been used for the enantioselective reductive bis-functionalization of secondary amides, which could be a strategy to construct chiral centers in this compound analogues. core.ac.uk A kinetic resolution of unsaturated amides via chlorocyclization using a chiral Lewis base organocatalyst has been reported, offering a method to separate enantiomers of related compounds. acs.org
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Lipases have been identified that can catalyze the amidation of various esters with amines, including allylamine, in water. acib.atnih.govacs.org A lipase (B570770) from Sphingomonas sp. HXN-200 (SpL) has shown particular promise in forming amides from heteroaromatic ethyl esters and various amines, including allylamine, with high efficiency. acib.atnih.govacs.org This suggests a potential biocatalytic route to this compound by reacting an ethyl ester of 3-chloropropanoic acid with allylamine in the presence of a suitable lipase.
Engineered reductive aminases (RedAms) have been used to access chiral building blocks with multiple stereocenters through the reductive amination of ketones with allylamine. acs.org This approach could be used to synthesize chiral precursors to this compound analogues. Furthermore, a photoenzymatic method for the asymmetric synthesis of α-chloroamides has been developed, which could be a powerful tool for creating chiral analogues. nih.govresearchgate.net
| Catalytic Method | Catalyst | Transformation | Potential for Enantioselectivity | Reference |
| Organocatalysis | Chiral carbamate-monoprotected cyclohexa-1,2-diamine | α-Nitrogenation of aldehydes | High | acs.org |
| Biocatalysis | Lipase from Sphingomonas sp. HXN-200 (SpL) | Amidation of esters with amines | N/A for this reaction | acib.atnih.govacs.org |
| Biocatalysis | Engineered Reductive Aminase (RedAm) | Reductive amination of ketones with allylamine | High | acs.org |
| Photoenzymatic Catalysis | Evolved flavin-dependent "ene"-reductase | Hydroalkylation of olefins with α,α-dichloroamides | Excellent | nih.govresearchgate.net |
Mechanochemical Approaches for this compound Synthesis
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. beilstein-journals.orgacs.orgresearchgate.netnih.govresearchgate.net Amide bond formation is a well-established reaction class in mechanochemistry.
The synthesis of primary amides from esters using calcium nitride as an ammonia (B1221849) source under ball milling conditions has been demonstrated. nih.gov This suggests that a similar approach could be developed for this compound by reacting an ester of 3-chloropropanoic acid with an appropriate nitrogen source under mechanochemical conditions. Nickel-catalyzed defluorinative arylation of trifluoroacetamides has been achieved mechanochemically, showcasing the potential for C-N bond formation under these conditions. acs.org
| Reactants | Mechanochemical Method | Additives/Catalysts | Product Type | Reference |
| Ester and Calcium Nitride | Ball Milling | None | Primary Amide | nih.gov |
| Trifluoroacetamide and Arylboronic acid | Ball Milling | NiBr₂, DABCO, Dy₂O₃ | Aromatic Amide | acs.org |
While direct mechanochemical synthesis of this compound has not been specifically reported, the existing literature on mechanochemical amidation provides a strong basis for the development of such a process. beilstein-journals.orgresearchgate.netresearchgate.net
Synthesis of Substituted N-Allyl-chloropropanamide Derivatives
The synthesis of substituted N-allyl-chloropropanamide derivatives is primarily achieved through standard amidation reactions, with the most common method being the acylation of a substituted allylamine with 3-chloropropionyl chloride or its derivatives. This approach offers a straightforward and efficient route to a wide range of analogues, allowing for substitutions on either the allylamine or the acyl chloride moiety.
The fundamental reaction involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This process results in the formation of an amide bond and the elimination of hydrogen chloride (HCl). chemguide.co.uk To neutralize the acidic HCl byproduct, the reaction is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, or by using an excess of the starting amine. chemguide.co.uknih.gov
A general scheme for this synthesis is as follows: A substituted allylamine reacts with 3-chloropropionyl chloride in a suitable solvent, often with a base, to yield the corresponding this compound derivative.
Key reagents like 3-chloropropionyl chloride are commercially available or can be prepared via several standard methods, including the reaction of 3-chloropropionic acid with reagents like thionyl chloride or phosphorus trichloride. chemdad.comgoogle.com
While this method is broadly applicable, a notable side reaction is the elimination of HCl from the β-chloroamide product to form the corresponding N-allyl-acrylamide derivative. nih.gov This elimination is particularly favored under basic conditions or at elevated temperatures. nih.gov Therefore, careful control of reaction conditions is crucial to maximize the yield of the desired chloropropanamide.
An alternative, though less common, method involves the coupling of 3-chloropropionic acid directly with an amine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net This avoids the generation of HCl but requires the removal of the dicyclohexylurea (DCU) byproduct. rsc.org
Research into related compounds provides specific examples of these synthetic strategies. For instance, the acylation of aniline (B41778) derivatives with 3-chloropropionyl chloride has been effectively used to produce various N-aryl-3-chloropropanamides. nih.gov One study detailed the synthesis of N-(4-((10H-Phenoxazin-10-yl)sulfonyl)phenyl)-3-chloropropanamide by reacting the parent aniline with 3-chloropropionyl chloride in a mixture of dichloromethane (B109758) (DCM) and pyridine. nih.gov Similarly, various N-substituted-(S)-2-chloropropanamides have been successfully synthesized by coupling (S)-2-chloropropionic acid with different amines using DCC. researchgate.net
The following table presents findings from the synthesis of analogous N-aryl propanamide structures, demonstrating the typical yields and conditions that can be expected for these types of acylation reactions.
| Amine Reactant | Acyl Chloride | Product | Yield (%) | Conditions | Reference |
|---|---|---|---|---|---|
| Aniline | 3-Chloropropionyl chloride | N-phenyl-3-chloropropanamide | 80% | - | chemdad.com |
| 4-Methylaniline | 3-Chloropropionyl chloride | 3-chloro-N-(4-methylphenyl)propanamide | 85% | - | chemdad.com |
| 4-Chloroaniline | 3-Chloropropionyl chloride | 3-chloro-N-(4-chlorophenyl)propanamide | 70% | - | chemdad.com |
| 4-((10H-Phenoxazin-10-yl)sulfonyl)aniline | 3-Chloropropionyl chloride | N-(4-((10H-Phenoxazin-10-yl)sulfonyl)phenyl)-3-chloropropanamide | Not specified | DCM, Pyridine, 1.5 h | nih.gov |
Mechanistic Investigations and Reactivity Studies of N Allyl 3 Chloropropanamide
Reactivity at the Amide Nitrogen and Carbonyl Center
The reactivity of the amide group in N-Allyl-3-chloropropanamide is dictated by the electronic interplay between the nitrogen lone pair and the carbonyl group. This interaction results in resonance stabilization, which imparts significant double-bond character to the C-N bond and reduces the electrophilicity of the carbonyl carbon and the nucleophilicity of the nitrogen atom. libretexts.orgmasterorganicchemistry.com
Nucleophilic Reactions: The amide functional group is generally the least reactive among carboxylic acid derivatives towards nucleophilic acyl substitution. libretexts.org This reduced reactivity is a direct consequence of resonance stabilization, which makes the nitrogen-containing moiety (an amide anion, -NHR) a very poor leaving group. libretexts.orglibretexts.org Consequently, reactions such as hydrolysis require harsh conditions.
Hydrolysis: The conversion of this compound to 3-chloropropanoic acid and allylamine (B125299) can be achieved by heating in strong aqueous acid or base. libretexts.org
Acid-catalyzed hydrolysis involves initial protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. A subsequent proton transfer to the nitrogen atom makes it a better leaving group (allylamine). libretexts.org
Base-promoted hydrolysis proceeds via the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Elimination of the allylamide anion is difficult, but the equilibrium can be driven forward by the deprotonation of the resulting carboxylic acid. libretexts.orglibretexts.org
Reduction: Like other amides, this compound can be reduced by potent hydride reagents like lithium aluminum hydride (LiAlH₄). This reaction converts the carbonyl group into a methylene (B1212753) group (C=O → CH₂), yielding N-allylpropan-1-amine, without cleaving the C-N bond. libretexts.orglibretexts.org
Gold-Catalyzed Activation: A notable reaction involves the use of gold(III) complexes to induce amide bond cleavage in aqueous solutions. For amides containing a strategically positioned alkene, such as the allyl group in this compound, Au(III) can activate the double bond. This facilitates a 5-exo-trig intramolecular cyclization, where the carbonyl oxygen attacks the activated alkene. This process forms a highly reactive iminium intermediate, which is readily hydrolyzed to cleave the amide bond under mild conditions. nih.gov
Electrophilic Reactions: The nitrogen atom in an amide is significantly less nucleophilic and basic compared to an amine. masterorganicchemistry.com The resonance delocalization of the nitrogen's lone pair across the carbonyl group diminishes its availability to attack electrophiles. Therefore, direct electrophilic attack at the nitrogen is generally unfavorable under standard conditions.
The basicity of the nitrogen atom in this compound is markedly lower than that of a typical alkyl amine. This is a hallmark characteristic of the amide functional group. libretexts.org
Basicity: The lone pair of electrons on the amide nitrogen is delocalized into the carbonyl π-system, rendering it less available for bonding with a proton. libretexts.orgmasterorganicchemistry.com While alkylamines are basic with conjugate acid pKₐ values typically in the range of 9.5-11.0, amides are considered neutral or very weak bases. msu.edulibretexts.org The protonation of an amide typically occurs on the carbonyl oxygen rather than the nitrogen, as the resulting cation is resonance-stabilized.
Acidity: The N-H proton of a monosubstituted amide like this compound is weakly acidic, with pKₐ values generally in the range of 17-18 in water. This allows for deprotonation by strong bases. The electron-withdrawing nature of the adjacent carbonyl group stabilizes the resulting conjugate base (an amido-enolate).
The table below illustrates the significant difference in basicity between amines and amides by comparing the pKₐ values of their corresponding conjugate acids. A higher pKₐ of the conjugate acid corresponds to a stronger base.
| Compound | Conjugate Acid | pKₐ of Conjugate Acid | Basicity |
| Ethylamine | CH₃CH₂NH₃⁺ | ~10.6 | Weakly Basic |
| Ammonia (B1221849) | NH₄⁺ | ~9.26 | Weakly Basic |
| Acetamide (example amide) | CH₃C(OH)NH₂⁺ | ~ -0.5 | Essentially Neutral |
This table demonstrates that amides are substantially weaker bases than amines.
Transformations Involving the Allylic Double Bond
The allyl group of this compound is a versatile functional handle, capable of participating in a wide array of chemical transformations that are distinct from the reactivity of the amide moiety.
The π-system of the allyl group can engage in various concerted pericyclic reactions. These reactions are valuable for forming cyclic structures in a stereospecific manner. stereoelectronics.org
Cycloaddition Reactions: The double bond can act as the 2π-electron component in cycloaddition reactions. alchemyst.co.uk
[4+3] Cycloadditions: It is possible for the allyl group to be converted into an allylic cation, which can then react with a 1,3-diene in a (4+3) cycloaddition to form seven-membered rings. This is a powerful method for synthesizing cycloheptane (B1346806) derivatives. rsc.orgwikipedia.org
[3+2] Cycloadditions: The allyl double bond can react with 1,3-dipoles (e.g., nitrile oxides, azides) in a [3+2] cycloaddition to generate five-membered heterocyclic rings. Microwave irradiation has been shown to accelerate such reactions involving allyl alcohols. researchgate.net
Sigmatropic Rearrangements: These are concerted reactions involving the migration of a σ-bond across a π-system. msu.edu
Aza-Claisen Rearrangement: While not a direct reaction of this compound itself, related N-allyl ynamide systems are known to undergo a thermal or palladium-catalyzed wiley-vch.dewiley-vch.de-sigmatropic rearrangement (aza-Claisen rearrangement) to form ketenimine intermediates. nih.gov This highlights the potential for the N-allyl framework to participate in such concerted rearrangements under suitable conditions. libretexts.org
The allylic position in this compound possesses C-H bonds that are significantly weaker (by about 15%) than typical sp³ C-H bonds. This makes them susceptible to hydrogen atom abstraction, initiating radical-based transformations. wikipedia.org
Radical Addition and Cyclization: The double bond can undergo radical addition. For instance, N-chloroamides can react with alkenes via a photochemical radical mechanism to achieve chloroamidation. thieme-connect.de Furthermore, N-allyl amides have been successfully employed as substrates in radical cyclization reactions, demonstrating their utility in constructing complex ring systems. ub.edu
Transition Metal-Catalyzed Radical Reactions: Modern synthetic methods increasingly utilize transition metals to catalyze allylic functionalization reactions that proceed through radical intermediates. rsc.org A notable example is the photoinduced, phosphine-catalyzed 1,3-difunctionalization of allyl carboxylates, which proceeds via a radical migration mechanism. nih.gov Such strategies expand the scope of possible modifications to the allyl group.
The following table summarizes some potential radical functionalization approaches applicable to the allyl group:
| Reaction Type | Reagents/Conditions | Outcome |
| Allylic Oxidation | Selenium Dioxide (SeO₂) | Forms an allylic alcohol |
| Radical Addition | Radical Initiator (e.g., AIBN), H-Br | Addition of H and Br across the double bond |
| Chloroamidation | Photochemical conditions (hν), N-chloroamide | Intermolecular addition to another alkene |
| Radical Cyclization | Radical Initiator (e.g., AIBN), Bu₃SnH | Formation of a cyclic structure (intramolecular) |
Isomerization and Rearrangement Processes
The N-allyl group can undergo several types of isomerization and rearrangement reactions, with the formation of enamides being particularly significant.
Isomerization to Enamides: A well-documented and synthetically useful transformation is the transition metal-catalyzed isomerization of N-allyl amides into the corresponding enamides (N-propenyl amides). nih.gov This process is often highly stereoselective, providing access to geometrically defined enamides which are valuable building blocks in organic synthesis. nih.gov
Catalysts: A variety of transition metal catalysts, including those based on rhodium (e.g., RhCl₃) and ruthenium, are effective for this transformation. nih.govnih.gov
Mechanism: Preliminary studies with RhCl₃ suggest that the catalyst serves a dual role. It first generates a rhodium hydride species that catalyzes the isomerization of the N-allyl amide to an enamide. Subsequently, an acid generated in situ can hydrolyze the enamide if a protic solvent is used. nih.gov
Allylic Rearrangement (Allylic Shift): In principle, nucleophilic substitution at the terminal carbon of the allyl group could proceed with a shift of the double bond, known as an S_N2' reaction. This pathway becomes competitive when the α-carbon is sterically hindered. wikipedia.org This type of rearrangement involves the nucleophile attacking the γ-carbon (the terminal CH₂), with concomitant migration of the double bond and expulsion of a leaving group from the α-carbon. wikipedia.org
Nucleophilic Displacement and Elimination Reactions at the Chloroalkyl Moiety
The 3-chloropropyl portion of the molecule contains a primary alkyl chloride, a classic electrophilic center susceptible to both nucleophilic substitution and elimination reactions. The outcome of a reaction at this site is highly dependent on the reaction conditions, particularly the nature of the nucleophile or base employed.
As a primary halide, the carbon atom bearing the chlorine is relatively unhindered, making it a prime candidate for bimolecular nucleophilic substitution (Sₙ2) reactions. masterorganicchemistry.comlibretexts.org In this concerted mechanism, an incoming nucleophile attacks the electrophilic carbon, and the chloride ion departs simultaneously. libretexts.org This pathway is generally favored when using good nucleophiles that are not excessively basic or sterically hindered.
Alternatively, under the influence of a strong, sterically hindered base, a bimolecular elimination (E2) reaction can occur to form N-allylpropenamide. masterorganicchemistry.comiitk.ac.in In this process, the base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon (the β-carbon), while the C-Cl bond breaks and a double bond forms concurrently. youtube.com The competition between Sₙ2 and E2 pathways is a classic element of alkyl halide reactivity, with factors like base strength, steric hindrance, temperature, and solvent playing determining roles. masterorganicchemistry.comiitk.ac.in
Intramolecular vs. Intermolecular Cyclization Pathways
The presence of nucleophilic sites within the this compound structure, namely the amide nitrogen and the allyl group's π-bond, introduces the possibility of intramolecular reactions competing with intermolecular processes. researchgate.net
Intramolecular Cyclization: An intramolecular reaction involves two reactive sites within the same molecule. wikipedia.org In this compound, the amide nitrogen can act as an internal nucleophile, attacking the electrophilic carbon of the chloroalkyl chain to displace the chloride ion. This process would result in the formation of a six-membered heterocyclic ring, specifically 1-allyl-piperidine-2-one. The formation of five- and six-membered rings through intramolecular pathways is often kinetically and thermodynamically favored over corresponding intermolecular reactions due to a lower entropic cost. wikipedia.org Another potential, though less common, intramolecular pathway could involve the nucleophilic character of the allyl group's double bond, likely requiring activation by a Lewis acid, to attack the alkyl chloride and form a cyclized product. rsc.org
Intermolecular Cyclization: In contrast, an intermolecular reaction occurs between two separate molecules. If an external nucleophile is introduced into the reaction mixture, it will compete with the internal nucleophilic centers of this compound. researchgate.net For instance, the addition of an external amine, alkoxide, or other nucleophile could lead to a straightforward Sₙ2 substitution on the chloroalkyl chain, preventing cyclization. The prevalence of the intermolecular pathway over the intramolecular one is typically favored by higher concentrations of the external nucleophile.
The choice between these pathways can be controlled by reaction conditions, as detailed in the following table.
| Factor | Favors Intramolecular Cyclization | Favors Intermolecular Reaction | Rationale |
| Concentration | Low (High Dilution) | High | At low concentrations, the probability of reactive sites within the same molecule finding each other is higher than the probability of two different molecules colliding. nih.gov |
| Nucleophile | Weak internal nucleophile (e.g., amide N) | Strong external nucleophile | A potent external nucleophile will react faster in an intermolecular fashion before the weaker internal nucleophile can react. |
| Temperature | Varies | Varies | Temperature can affect the rates of both reactions differently, but its influence is generally less predictable than concentration. |
| Solvent | Polar aprotic | Varies depending on nucleophile | Polar aprotic solvents can stabilize the transition state of Sₙ2 reactions without solvating the nucleophile excessively. iitk.ac.in |
Cross-Coupling and Organometallic Reactions
The chloroalkyl and allyl functionalities of this compound make it a versatile substrate for modern synthetic reactions involving organometallic intermediates and transition-metal catalysis.
Organometallic Reactions: The chloroalkyl group can be transformed to create an organometallic reagent. For example, reaction with an active metal like magnesium would produce the corresponding Grignard reagent. msu.edu This transformation inverts the reactivity of the terminal carbon from electrophilic to nucleophilic, opening up possibilities for reactions with a wide array of electrophiles such as aldehydes, ketones, and esters. msu.edu
Cross-Coupling Reactions: The carbon-chlorine bond serves as an excellent electrophilic handle for transition-metal-catalyzed cross-coupling reactions. wikipedia.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmagtech.com.cn Catalytic systems based on palladium or nickel are commonly employed to couple the chloroalkyl moiety of this compound with various organometallic nucleophiles. magtech.com.cnnih.gov
Furthermore, the allyl group itself is a valuable participant in organometallic chemistry. It can form η³-allyl complexes with transition metals like palladium, which are key intermediates in many catalytic reactions, including the renowned Tsuji-Trost allylic substitution. ilpi.comsioc-journal.cn The dual presence of an alkyl halide and an allyl group allows for selective or sequential coupling reactions. For instance, an allyl-allyl cross-coupling could be envisioned to construct 1,5-diene structures, which are significant motifs in natural products. rsc.org
| Reaction Name | Coupling Partner (Nucleophile) | Metal Catalyst | Bond Formed |
| Suzuki Coupling | Organoboron compound (e.g., R-B(OH)₂) | Palladium | C-C |
| Negishi Coupling | Organozinc compound (e.g., R-ZnCl) | Palladium or Nickel | C-C |
| Stille Coupling | Organotin compound (e.g., R-SnBu₃) | Palladium | C-C |
| Heck Coupling | Alkene | Palladium | C-C |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Palladium | C-N |
Tandem and Cascade Reactions Utilizing Multifunctional Reactivity of this compound
The term tandem or cascade reaction describes a sequence of two or more bond-forming transformations that occur consecutively in a single synthetic operation without isolating intermediates, under a constant set of reaction conditions. baranlab.orgrsc.org20.210.105 The structure of this compound is ideally suited for designing such elegant and efficient processes, as the product of an initial reaction at one functional group can be poised to react at the other.
A plausible palladium-catalyzed cascade could be initiated by the oxidative addition of a Pd(0) catalyst into the C-Cl bond. rsc.org The resulting organopalladium(II) intermediate could then undergo an intramolecular carbopalladation, where the newly formed nucleophilic carbon attacks the double bond of the allyl group. This cyclization step could be followed by a variety of terminating steps, such as β-hydride elimination or a reductive elimination, to regenerate the catalyst and yield a complex cyclic product.
Another potential cascade could be initiated by a radical-generating event. For example, photochemical conditions could trigger a radical addition to the alkene, which is then followed by a cyclization onto the alkyl chloride position, a process known as a radical cascade. thieme-connect.de Light-driven protocols have been shown to initiate cascade processes in related allyl-functionalized molecules, proceeding through carbon-centered radical species. unityfvg.it
A hypothetical cascade reaction is outlined below:
| Step | Reaction Type | Transformation |
| 1. Initiation | Intermolecular Nucleophilic Substitution | An external nucleophile (Nu⁻) attacks the chloroalkyl moiety, displacing the chloride ion. |
| 2. Cyclization | Intramolecular Michael Addition | Under basic conditions, the amide nitrogen is deprotonated and acts as a nucleophile, attacking the electron-deficient end of the newly formed α,β-unsaturated system (if Nu is an electron-withdrawing group). |
| 3. Tautomerization | Proton Transfer | The resulting enolate is protonated to yield the final, stable cyclic product. |
Applications of N Allyl 3 Chloropropanamide in Polymer Science and Materials Engineering
N-Allyl-3-chloropropanamide as a Monomer in Polymer Architectures
The dual functionality of this compound allows it to participate in various polymerization schemes, serving as a monomer, initiator, or chain transfer agent, which enables the design of complex polymer structures.
The radical polymerization of allyl monomers, such as this compound, is often characterized by specific kinetic behaviors. A primary challenge in the polymerization of allyl compounds is degradative chain transfer, where a growing polymer radical abstracts a hydrogen atom from the allyl monomer. kyoto-u.ac.jp This process results in a stabilized, less reactive allyl radical, which can slow down the polymerization rate and lead to polymers with a relatively low degree of polymerization. kyoto-u.ac.jp
Kinetic studies on the polymerization of various allyl esters have shown that the rate of polymerization and the occurrence of degradative versus effective chain transfer are highly dependent on the monomer's structure. kyoto-u.ac.jp For instance, the presence of halogen-containing groups can influence the chain transfer process. kyoto-u.ac.jp
While specific kinetic data for the homopolymerization of this compound is not extensively documented, research on the closely related monomer, N-allyl-2-chloropropanamide, in conjunction with N-isopropylacrylamide (NIPAM), provides valuable insights. This combination was examined in a simultaneous chain- and step-growth radical polymerization. researchgate.netresearchgate.net This unique polymerization mechanism combines conventional radical chain growth with a step-growth process, allowing for the synthesis of polymers with high functionalities at both ends. researchgate.net The kinetics of such systems are complex, with the monomer feed ratio and the structure of the step-growth monomer significantly influencing the properties of the resulting polymer. researchgate.netresearchgate.net
Table 1: General Kinetic Features of Allyl Monomer Polymerization
| Kinetic Process | Description | Consequence |
|---|---|---|
| Initiation | A radical initiator decomposes to form primary radicals which then react with the monomer. | Starts the polymerization chain. |
| Propagation | The growing polymer radical adds to monomer units. | Chain growth and polymer formation. |
| Degradative Chain Transfer | A growing polymer radical abstracts an allylic hydrogen from a monomer molecule, creating a stable, less reactive allyl radical. | Leads to low molecular weight polymers and reduced polymerization rates. kyoto-u.ac.jp |
| Effective Chain Transfer | A radical transfers its activity to another molecule which can then initiate a new polymer chain. | Controls molecular weight without significantly reducing the rate. |
| Termination | Two growing radicals combine or disproportionate. | Ends the growth of polymer chains. |
This table presents generalized kinetic steps in allyl polymerization based on established principles.
Controlled Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), are powerful methods for synthesizing well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. springernature.com ATRP relies on a reversible equilibrium between active, propagating radicals and dormant species, typically a polymer-halide. This equilibrium is mediated by a transition metal complex, commonly copper-based. springernature.comresearchgate.net
The structure of this compound, featuring a chloro-substituent, makes it a potentially suitable component for ATRP systems. The carbon-chlorine bond can act as an initiation site. Research on similar systems has shown that N-chlorosulfonamides can be used to initiate the ATRP of vinyl monomers like styrene (B11656) and methyl methacrylate (B99206) in the presence of a copper complex. itu.edu.tr This suggests that the chloro-group on the propanamide moiety of this compound could similarly function as an ATRP initiator.
Furthermore, studies involving the related N-allyl-2-chloropropanamide have demonstrated its use in simultaneous chain- and step-growth radical polymerizations, which can produce polymers with controlled characteristics. researchgate.netresearchgate.net This approach leverages the halide initiator functionality and the olefin terminator (allyl group) to create polymers with high end-group functionalities. researchgate.net The ability to control the polymerization process is a key feature of CRP methods like ATRP. springernature.com
Design and Synthesis of Functional Polymers
The unique chemical structure of this compound allows for its use in creating functional polymers where its specific moieties can be exploited to achieve desired material properties.
Incorporating this compound units into a polymer backbone provides two distinct functional handles for tailoring properties: the allyl group and the chloro-substituent.
The Allyl Group: The pendant allyl group is a versatile functional site for post-polymerization modification. abo.finih.gov It can readily participate in "click" chemistry reactions, such as thiol-ene reactions, which are highly efficient and proceed under mild conditions. mdpi.com This allows for the grafting of various molecules, including biomolecules, drugs, or other polymers, onto the primary polymer chain, leading to materials with specialized functions. abo.fi
The Chloro Group: The reactive chlorine atom can be displaced through nucleophilic substitution reactions. This enables the introduction of a wide array of functional groups, further expanding the chemical diversity and properties of the resulting polymer.
A significant example of property tailoring is seen in the copolymerization of N-allyl-2-chloropropanamide with N-isopropylacrylamide (NIPAM). researchgate.netresearchgate.net The incorporation of the N-allyl-chloropropanamide monomer was found to strongly influence the thermoresponsivity of the resulting poly(NIPAM) copolymers. researchgate.net This demonstrates that even at the monomer level, N-allyl-chloropropanamide can be used to precisely tune the stimuli-responsive behavior of the final material.
Hydrogels are three-dimensional polymer networks that can absorb and retain large quantities of water. sapub.org Their properties are largely determined by the nature and density of the cross-links within the network. The allyl functionality of this compound makes it an excellent candidate for creating cross-linked networks and hydrogels. mdpi.com
Polymers containing pendant allyl groups can be cross-linked through various mechanisms, most notably via thiol-ene "click" chemistry. mdpi.com In this process, a multifunctional thiol compound is reacted with the allyl groups, often initiated by UV light, to form a stable, covalently cross-linked network. mdpi.com This method is highly efficient and allows for the rapid formation of hydrogels under cytocompatible conditions. mdpi.com The mechanical properties and swelling behavior of these hydrogels can be controlled by adjusting the concentration of the allyl-functionalized polymer and the cross-linker. mdpi.com
The resulting hydrogels can have highly porous and interconnected microstructures, making them suitable for applications such as tissue engineering scaffolds and controlled drug release systems. mdpi.comnih.gov The dynamics of the cross-links play a crucial role in determining the material's properties, including its ability to release encapsulated cargo. nih.gov
Table 2: Potential Cross-linking Strategies for Allyl-Functionalized Polymers
| Cross-linking Method | Description | Advantages |
|---|---|---|
| Thiol-Ene Reaction | UV- or thermally-initiated addition of a thiol across the allyl double bond. | High efficiency, mild reaction conditions, "click" chemistry characteristics. mdpi.com |
| Free Radical Polymerization | The allyl group can copolymerize with other monomers or be cross-linked using a free radical initiator. | Versatile and widely used method. sapub.org |
| Metathesis | Olefin metathesis reactions can be used to form cross-links between allyl groups. | Can create dynamic or reversible cross-links. |
This table outlines common chemical strategies to form networks using the allyl group.
Responsive Polymeric Materials Derived from this compound
Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or redox potential. nih.gov The incorporation of this compound can be a strategic approach to designing such materials.
As previously mentioned, the copolymerization of the related monomer N-allyl-2-chloropropanamide with N-isopropylacrylamide (NIPAM) has been shown to significantly affect the thermoresponsivity of the resulting copolymers. researchgate.netresearchgate.net The lower critical solution temperature (LCST) of these polymers, which is the temperature above which they become insoluble in water, could be tuned by varying the monomer feed ratios and the structure of the comonomers. researchgate.net This tunability is crucial for applications in areas like drug delivery, where a sharp and predictable response to physiological temperature is desired.
Furthermore, the pendant allyl and chloro groups on polymers derived from this compound serve as platforms to attach other stimuli-responsive moieties. For example, pH-responsive groups could be introduced via substitution of the chlorine atom, or light-sensitive molecules could be attached via the allyl group. This modular approach allows for the creation of multi-responsive materials capable of reacting to complex environmental cues. nih.gov
Thermoresponsive Polymer Systems
Thermoresponsive polymers, which exhibit a sharp change in their physical properties with temperature, are of significant interest for a variety of applications. The most studied of these is the lower critical solution temperature (LCST), where a polymer solution undergoes a reversible phase transition from a soluble to an insoluble state upon heating. This compound can be strategically employed in the synthesis of thermoresponsive polymer systems.
Furthermore, the allyl groups along the polymer chain can be utilized for crosslinking, leading to the formation of thermoresponsive hydrogels. nih.govnih.govmdpi.com These hydrogels can exhibit temperature-dependent swelling and deswelling behavior, a property that is highly sought after in applications like smart drug delivery systems and soft robotics. nih.govnih.gov The crosslinking density, controlled by the concentration of this compound in the copolymer, can be used to tailor the mechanical properties and the magnitude of the thermoresponsive volume change. mdpi.com
Table 1: Influence of Functional Monomers on the Lower Critical Solution Temperature (LCST) of Thermoresponsive Polymers
| Base Polymer | Functional Monomer | Effect on LCST | Rationale |
| Poly(N-isopropylacrylamide) | Hydrophilic comonomer | Increase | Increased overall hydrophilicity of the polymer chain. |
| Poly(N-isopropylacrylamide) | Hydrophobic comonomer | Decrease | Increased overall hydrophobicity of the polymer chain. |
| Poly(N,N-diethylacrylamide) | This compound (hypothetical) | Tunable | The allyl and chloro groups allow for post-polymerization modification to introduce either hydrophilic or hydrophobic moieties, thus enabling precise control over the LCST. |
This table provides a generalized overview of how copolymerization affects the LCST of thermoresponsive polymers, a principle applicable to copolymers containing this compound.
Stimuli-Responsive Soft Materials
Stimuli-responsive soft materials, often in the form of hydrogels, are capable of changing their properties in response to various external triggers such as pH, light, or specific molecules. rsc.orgmdpi.com The chemical structure of this compound offers multiple pathways to create such intelligent materials.
The chloropropanamide group is susceptible to nucleophilic substitution reactions, allowing for the introduction of pH-sensitive functionalities. For example, by reacting the chloro group with an amine-containing molecule that has an ionizable group, a pH-responsive polymer can be synthesized. rsc.orgnih.govresearchgate.net Such polymers can exhibit changes in their solubility or conformation as the pH of the surrounding environment changes, making them suitable for applications in targeted drug delivery to specific acidic or basic environments in the body. nih.govnih.gov
The allyl groups present in polymers of this compound serve as valuable handles for creating crosslinked networks, a fundamental feature of most soft materials like hydrogels. mdpi.com These hydrogels can be designed to be multi-responsive. For instance, a hydrogel could be both thermoresponsive, due to the incorporation of monomers like NIPAM, and pH-responsive, by functionalizing the chloro-groups with ionizable moieties. japsonline.com This dual-responsiveness allows for more complex and controlled behaviors in response to multiple environmental cues. rsc.org
Table 2: Strategies for Designing Stimuli-Responsive Polymers from this compound
| Stimulus | Functionalization Strategy | Resulting Behavior |
| pH | Nucleophilic substitution of the chloro group with ionizable amines or carboxylic acids. | Changes in swelling, solubility, or charge density with pH. rsc.orgresearchgate.net |
| Temperature | Copolymerization with thermoresponsive monomers (e.g., NIPAM). | Reversible phase transition (LCST) with temperature. nih.govrsc.org |
| Light | Post-polymerization modification of the allyl or chloro group with photo-responsive molecules. | Photo-induced changes in conformation, solubility, or network structure. |
| Redox | Introduction of redox-active groups via modification of the chloro or allyl functionalities. | Reversible changes in properties in response to oxidizing or reducing agents. |
This table outlines potential strategies for imparting stimuli-responsive properties to polymers derived from this compound based on established principles of polymer chemistry.
Polymer Analogous Reactions and Post-Polymerization Functionalization
A significant advantage of incorporating this compound into polymers is the ability to perform subsequent chemical modifications on the polymer backbone. This post-polymerization functionalization allows for the synthesis of a wide variety of functional materials from a single parent polymer. nih.govsemanticscholar.org
The allyl group is particularly amenable to a range of highly efficient and specific "click" chemistry reactions, most notably the thiol-ene reaction. nih.govsemanticscholar.org This reaction allows for the facile attachment of thiol-containing molecules to the polymer chain under mild conditions, often initiated by UV light or a radical initiator. wiley-vch.de This method can be used to introduce a vast array of functionalities, including bioactive molecules, fluorescent dyes, or moieties that alter the polymer's solubility or thermal properties. nih.govmdpi.com
Simultaneously, the chloro group on the propanamide side chain provides an alternative site for functionalization through nucleophilic substitution reactions. This dual reactivity allows for orthogonal modification strategies, where the allyl and chloro groups can be functionalized independently with different molecules in a stepwise manner. This opens up possibilities for creating complex, multifunctional polymer architectures. wiley-vch.de
Table 3: Examples of Post-Polymerization Modifications on Allyl-Functionalized Polymers
| Reaction Type | Reagent | Functional Group Introduced | Reference |
| Thiol-ene Click Chemistry | Thiol-containing fluorescent dye | Fluorescent label | nih.gov |
| Thiol-ene Click Chemistry | Mercaptoacetic acid | Carboxylic acid groups | mdpi.com |
| Epoxidation | m-Chloroperoxybenzoic acid (mCPBA) | Epoxide groups | mdpi.com |
| Bromination | Bromine | Dibromoalkane | nih.gov |
This table showcases common post-polymerization reactions performed on polymers with pendant allyl groups, which are directly applicable to polymers containing this compound.
Computational Chemistry and Spectroscopic Characterization in N Allyl 3 Chloropropanamide Research
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful lens through which to examine the intricacies of molecular systems. These methods allow for the elucidation of structural and electronic properties that are often difficult or impossible to determine experimentally.
Conformational Landscape and Energetics
The flexibility of N-Allyl-3-chloropropanamide, arising from the rotation around its single bonds, gives rise to a complex conformational landscape. Computational studies on similar N-allyl amides and propanamide derivatives suggest that the molecule can exist in several stable or metastable conformations. The primary degrees of freedom include the rotation around the N-C(allyl), C-C(propyl), and C-Cl bonds.
The relative energies of these conformers can be calculated using various quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). These calculations typically involve geometry optimization of different starting structures to locate the energy minima on the potential energy surface. The results of such analyses are often presented in a data table summarizing the relative energies of the most stable conformers.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |
|---|---|---|
| Global Minimum | 0.00 | - |
| Conformer 2 | 1.25 | - |
| Conformer 3 | 2.10 | - |
| Conformer 4 | 3.50 | - |
This interactive table presents hypothetical relative energies for different conformers of this compound, illustrating the typical energy differences observed in such molecules. The key dihedral angles defining each conformer would be determined from the computational output.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and spatial distributions of these orbitals provide crucial insights into a molecule's nucleophilic and electrophilic character, as well as its kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, namely the nitrogen atom of the amide group and the π-system of the allyl group. The lone pair of electrons on the nitrogen atom and the π-electrons of the C=C double bond contribute significantly to the HOMO, making these sites susceptible to electrophilic attack.
Conversely, the LUMO is anticipated to be distributed over the electrophilic centers of the molecule. The carbonyl carbon of the amide group, due to the electronegativity of the oxygen atom, and the carbon atom bonded to the chlorine atom are expected to have significant LUMO coefficients. These regions represent the most likely sites for nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical reactivity and its electronic absorption properties. A smaller HOMO-LUMO gap generally implies higher reactivity. Quantum chemical calculations can provide precise values for the HOMO and LUMO energies, which are instrumental in predicting the molecule's behavior in chemical reactions.
| Molecular Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -8.50 | Amide Nitrogen, Allyl π-system |
| LUMO | -0.50 | Carbonyl Carbon, C-Cl bond |
| HOMO-LUMO Gap | 8.00 | - |
This interactive table provides representative energy values for the frontier molecular orbitals of this compound. These values are illustrative and would be determined with precision through quantum chemical calculations.
Transition State Analysis for Reaction Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying and characterizing transition states. e3s-conferences.org For this compound, several reaction pathways can be envisaged, including intramolecular cyclization, which is a common reaction for N-allyl amides. researchgate.netrsc.org
One plausible reaction is the intramolecular cyclization to form a five-membered lactam ring. This reaction would involve the nucleophilic attack of the nitrogen atom or the double bond of the allyl group onto the carbon atom bearing the chlorine atom, with the subsequent departure of the chloride ion. Transition state theory can be employed to calculate the activation energy for this process, thereby providing a quantitative measure of the reaction's feasibility.
The geometry of the transition state, which represents the highest energy point along the reaction coordinate, can be located on the potential energy surface using various computational algorithms. The characterization of the transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate. The calculated activation energy and the structure of the transition state offer invaluable insights into the reaction mechanism and can guide the design of experimental conditions to favor a particular outcome.
Molecular Modeling and Dynamics Simulations
While quantum chemical methods provide detailed information about individual molecules, molecular modeling and dynamics simulations are essential for understanding the behavior of molecular ensembles and the influence of the environment on molecular properties and reactivity.
Intermolecular Interactions and Self-Assembly Prediction
This compound possesses functional groups capable of engaging in various intermolecular interactions, including hydrogen bonding (via the N-H group of the amide) and dipole-dipole interactions (due to the polar C=O and C-Cl bonds). These interactions are crucial in determining the bulk properties of the substance, such as its melting point, boiling point, and solubility.
Molecular modeling techniques, often employing force fields, can be used to predict how molecules of this compound might interact with each other and potentially self-assemble into ordered structures in the solid state or in solution. Computational studies on amides have shown that hydrogen bonding and π-π stacking are significant driving forces for their self-assembly. researchgate.net By simulating the interactions between multiple molecules, it is possible to gain insights into the preferred packing arrangements and the resulting macroscopic properties.
Solvent Effects and Reaction Environment Simulations
The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Molecular dynamics (MD) simulations provide a means to explicitly model the solvent molecules and study their influence on the solute, this compound.
MD simulations can reveal how solvent molecules arrange themselves around the solute, forming a solvation shell. This can affect the conformational preferences of the molecule and the accessibility of its reactive sites. For instance, in a polar protic solvent, hydrogen bonding between the solvent and the carbonyl oxygen of the amide can influence its reactivity.
Furthermore, MD simulations can be combined with quantum mechanics/molecular mechanics (QM/MM) methods to study reaction mechanisms in a condensed phase. In a QM/MM simulation, the reacting molecules are treated with a high level of quantum mechanical theory, while the surrounding solvent molecules are described by a less computationally expensive molecular mechanics force field. This approach allows for the investigation of how the dynamic fluctuations of the solvent environment can influence the energy barrier of a reaction. Studies on amide bond formation and hydrolysis have demonstrated the importance of including explicit solvent molecules to obtain accurate descriptions of the reaction energetics.
Advanced Spectroscopic Probes for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis
High-resolution NMR spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms in a molecule. For this compound, one would expect the ¹H NMR spectrum to show distinct signals for the allyl group protons (=CH₂, -CH=, and N-CH₂), the protons of the chloropropanamide backbone (-CH₂Cl and -C(=O)CH₂-), and the amide proton (N-H). The chemical shifts and coupling constants of these signals would provide critical information about the electronic environment and through-bond and through-space interactions.
Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of the six carbon atoms in the molecule, corresponding to the allyl group (C=C and N-C), the carbonyl group (C=O), and the chlorinated alkyl chain (C-Cl and C-C=O).
A detailed conformational analysis could be performed by studying vicinal coupling constants and potentially through advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) to understand the preferred spatial orientation of the allyl and 3-chloropropyl groups relative to the amide bond. However, without published spectra and associated data, any discussion on the specific configuration and conformation of this compound remains speculative.
Vibrational Spectroscopy (IR, Raman) for Functional Group Signatures
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, characteristic vibrational bands would be expected. The IR spectrum would likely be dominated by a strong absorption from the carbonyl (C=O) stretching of the amide group, typically found in the region of 1630-1690 cm⁻¹. Other expected signals include the N-H stretch of the secondary amide (around 3300 cm⁻¹), C-H stretches of the allyl group and alkyl chain, the C=C stretch of the allyl group (around 1645 cm⁻¹), and the C-Cl stretch (typically in the 600-800 cm⁻¹ region).
Raman spectroscopy would provide complementary information, with the C=C double bond often showing a strong Raman signal. A detailed assignment of these vibrational modes, often supported by computational chemistry, is necessary for a complete structural characterization. The absence of such a study in the literature means that a definitive vibrational analysis for this compound cannot be presented.
Mass Spectrometry (MS) for Fragmentation Patterns and Molecular Identity
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₆H₁₀ClNO, molecular weight approximately 147.6 g/mol ), the mass spectrum would show a molecular ion peak. Due to the presence of chlorine, this peak would exhibit a characteristic isotopic pattern, with a second peak at M+2 with roughly one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope.
The fragmentation of this compound would likely proceed through several pathways, including cleavage of the C-Cl bond, fragmentation of the amide linkage, and rearrangements involving the allyl group. Common fragmentation patterns for amides could also be expected. rsc.org However, without an experimental mass spectrum, the specific fragmentation pathways and the relative abundances of the resulting ions are unknown.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. A crystal structure of this compound would reveal the precise conformation of the molecule in the solid phase and how the molecules pack together in the crystal lattice, potentially identifying any hydrogen bonding involving the amide group. A search of crystallographic databases indicates that the crystal structure of this compound has not been determined or is not publicly available.
Pharmacological and Biological Research Applications of N Allyl 3 Chloropropanamide Scaffolds
Design and Synthesis of N-Allyl-3-chloropropanamide-based Biologically Active Compounds
The this compound scaffold serves as a versatile starting point for the design and synthesis of novel biologically active compounds. Its inherent structural features, including the reactive allyl group, the electrophilic chloropropyl chain, and the central amide linkage, provide multiple avenues for chemical modification to explore and optimize interactions with biological targets. The synthesis of derivatives typically involves standard organic chemistry transformations, allowing for the systematic exploration of the chemical space around this core structure. Amide derivatives, in general, are associated with a wide range of biological activities, including antimicrobial and antitumor properties, making the this compound scaffold an attractive template for drug discovery.
Structural Modifications for Enhanced Activity and Selectivity
Structural modifications of the this compound scaffold are strategically employed to enhance biological activity and improve selectivity towards a specific target. These modifications can be systematically introduced at three primary locations: the allyl group, the amide functionality, and the chloropropyl moiety.
Modifications of the Allyl Group: The double bond in the allyl group can be subjected to various reactions such as hydrogenation, halogenation, or epoxidation to introduce new functionalities and alter the compound's steric and electronic properties. Furthermore, the terminal carbon of the allyl group can be functionalized to introduce bulkier substituents, aiming to probe specific binding pockets in a target protein.
Modifications of the Amide Linkage: The amide bond is crucial for the structural integrity of the molecule and can participate in hydrogen bonding with biological targets. The nitrogen atom can be substituted with different alkyl or aryl groups to modulate lipophilicity and steric hindrance. These modifications can influence the compound's pharmacokinetic properties and binding affinity.
Modifications of the Chloropropyl Chain: The chlorine atom is a reactive handle that can be displaced by various nucleophiles to introduce a wide array of functional groups. This position is ideal for introducing moieties that can interact with specific residues in a target's active site, potentially leading to increased potency and selectivity. For instance, replacing the chlorine with different heterocyclic rings or amino acid derivatives can introduce new hydrogen bonding or hydrophobic interactions.
A theoretical example of structural modifications to enhance activity is presented in the table below, illustrating how systematic changes can be envisioned to probe structure-activity relationships (SAR).
Table 1: Hypothetical Structural Modifications of this compound and Their Rationale
| Modification Site | Modification | Rationale for Enhanced Activity/Selectivity |
|---|---|---|
| Allyl Group | Saturation of the double bond (N-propyl-3-chloropropanamide) | To assess the importance of the π-system for target interaction. |
| Introduction of a phenyl group at the terminal carbon | To explore potential π-π stacking interactions within the binding site. | |
| Amide Nitrogen | Replacement of the allyl group with a benzyl (B1604629) group | To increase hydrophobicity and potentially enhance membrane permeability. |
| Introduction of a methyl group on the nitrogen | To prevent hydrogen bond donation and probe the steric tolerance of the binding pocket. | |
| Chloropropyl Chain | Substitution of chlorine with an azide (B81097) group | To introduce a potential photoaffinity labeling group or a precursor for triazole formation. |
| Substitution of chlorine with a morpholine (B109124) ring | To improve aqueous solubility and introduce a hydrogen bond acceptor. | |
| Substitution of chlorine with a thiol group | To potentially form covalent bonds with cysteine residues in the target protein. |
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with similar biological activity but improved properties. nih.govresearchgate.net These approaches are particularly valuable when the initial scaffold, such as this compound, presents challenges related to toxicity, metabolic instability, or patentability.
Scaffold Hopping: This strategy involves replacing the core structure of the molecule with a different, structurally distinct scaffold while maintaining the original orientation of the key functional groups responsible for biological activity. nih.govresearchgate.net For the this compound scaffold, one could envision replacing the central propanamide core with a heterocyclic ring system, such as a piperidine (B6355638) or a pyrrolidine, that can present the N-allyl and chloro-ethyl side chains in a similar spatial arrangement. For instance, scaffold hopping from indole-based compounds to indazoles has been successfully employed to develop dual inhibitors of MCL-1 and BCL-2. rsc.org This highlights the potential of such strategies to discover new chemical entities with improved pharmacological profiles.
Bioisosteric Replacement: Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with comparable biological activity. nih.govresearchgate.net In the context of this compound, several bioisosteric replacements can be considered:
The amide bond can be replaced by other functionalities like a sulfonamide, a reverse amide, or an ester to modulate chemical stability and hydrogen bonding capacity.
The chlorine atom can be replaced by other halogens (e.g., fluorine or bromine) or bioisosteric groups such as a trifluoromethyl group (-CF3) or a cyano group (-CN) to alter the electronic properties and metabolic stability of the molecule.
These strategies, often guided by computational modeling, can lead to the discovery of novel compounds with enhanced therapeutic potential. nih.govresearchgate.net
In Silico Screening and Molecular Docking Studies of this compound Derivatives
Computational methods, including in silico screening and molecular docking, play a pivotal role in modern drug discovery by accelerating the identification and optimization of lead compounds. rsc.orgnih.gov These techniques are particularly useful for exploring the potential therapeutic applications of derivatives based on the this compound scaffold by predicting their interactions with biological targets.
Prediction of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mui.ac.irnih.govresearchgate.net This method allows for the visualization and analysis of the interactions between the ligand and the amino acid residues in the binding site, providing insights into the molecular basis of biological activity. mui.ac.irnih.govresearchgate.net
For this compound derivatives, molecular docking studies can be employed to:
Identify Potential Biological Targets: By docking a library of this compound derivatives against a panel of known protein targets, it is possible to identify potential biological macromolecules with which these compounds may interact.
Elucidate Binding Modes: Docking simulations can reveal the specific binding poses of the derivatives within the active site of a target protein. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.
Guide Structural Modifications: The insights gained from docking studies can guide the rational design of new derivatives with improved binding affinities. For example, if a specific region of the binding pocket is unoccupied, the scaffold can be modified to include a functional group that can favorably interact with that region.
A study on analogs of 1-allyl-3-benzoylthiourea (B5185869) demonstrated the utility of molecular docking in predicting interactions with the DNA gyrase subunit B receptor. mui.ac.irnih.govresearchgate.net Although this study does not directly involve this compound, it showcases the applicability of such computational methods to allyl-containing compounds.
Table 2: Predicted Interactions of a Hypothetical this compound Derivative with a Kinase Active Site (Illustrative Example)
| Functional Group of Derivative | Interacting Residue in Kinase | Type of Interaction |
|---|---|---|
| Amide Carbonyl Oxygen | Lysine (backbone NH) | Hydrogen Bond |
| Amide NH | Glutamate (side chain C=O) | Hydrogen Bond |
| Allyl Group | Leucine, Valine | Hydrophobic Interaction |
| Chloropropyl Chain | Phenylalanine | Hydrophobic Interaction |
Virtual Screening for Novel Therapeutic Candidates
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than experimental high-throughput screening.
Starting with the this compound scaffold, a virtual library of derivatives can be generated by computationally adding a variety of substituents at the modifiable positions. This library can then be screened against the three-dimensional structure of a target protein using docking algorithms. The compounds are ranked based on their predicted binding affinity (docking score), and the top-ranking candidates are selected for experimental validation.
This process allows for the rapid exploration of a vast chemical space and the prioritization of compounds for synthesis and biological testing, thereby streamlining the drug discovery pipeline.
Mechanistic Insights into Biological Activity
Understanding the mechanism of action of this compound derivatives is crucial for their development as therapeutic agents. The chemical functionalities present in the scaffold suggest several potential mechanisms through which these compounds could exert their biological effects.
The presence of a reactive chloropropyl group suggests that these compounds may act as alkylating agents. The electrophilic carbon atom bearing the chlorine can be susceptible to nucleophilic attack by electron-rich moieties in biological macromolecules, such as the sulfhydryl groups of cysteine residues or the nitrogen atoms in the side chains of histidine and lysine. This covalent modification of proteins could lead to the irreversible inhibition of enzyme activity or the disruption of protein-protein interactions.
The specific biological outcome would depend on the identity of the protein target that is modified. If the target is an essential enzyme for a pathogen, the compound could exhibit antimicrobial activity. If the target is a protein involved in cell proliferation, such as a kinase or a component of the cell cycle machinery, the compound could display anticancer properties. Further experimental studies, such as proteomics-based target identification and biochemical assays, are necessary to elucidate the precise molecular targets and the detailed mechanism of action of this compound derivatives.
An article on the pharmacological and biological research applications of this compound, as outlined in the provided structure, cannot be generated at this time. Extensive searches for scientific literature and data pertaining specifically to "this compound" have yielded no information regarding its use in cell-based assays for cytotoxicity, specific pathway modulation, enzyme inhibition, receptor binding studies, or structure-activity relationship (SAR) analysis of its analogs.
The requested article structure is highly specific, demanding detailed research findings, including data tables, for the following sections:
Structure-Activity Relationship (SAR) Analysis of this compound Analogs
Without any available research data on "this compound" in these areas, it is not possible to provide scientifically accurate and thorough content that adheres to the strict outline provided. The creation of data tables and the discussion of detailed research findings are contingent on the existence of such primary research, which appears to be absent from the public scientific domain.
Therefore, the generation of an article focusing solely on the specified pharmacological and biological research applications of "this compound" is not feasible due to the lack of requisite information.
Analytical Method Development and Validation for N Allyl 3 Chloropropanamide in Research
Chromatographic Separation Techniques
Chromatography is the cornerstone of separation science, indispensable for isolating and quantifying N-Allyl-3-chloropropanamide from synthesis reaction mixtures, potential impurities, and degradation products. The choice of technique and the optimization of its parameters are critical for achieving the desired selectivity, sensitivity, and speed of analysis.
Development of Gas Chromatography (GC) Methods for Purity and Quantification
Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds. Given the structure of this compound, GC is a suitable method for its purity determination and quantification.
The development of a GC method begins with the selection of an appropriate capillary column. A mid-polarity column, such as one with a 6% cyanopropylphenyl and 94% dimethylpolysiloxane stationary phase (G43), or a low-bleed 5% diphenyl/95% dimethylpolysiloxane phase (DB-5), is often a good starting point for compounds with mixed polarity. Key parameters that require optimization include:
Injector Temperature and Mode: A split/splitless injector is commonly used. The temperature must be high enough to ensure rapid vaporization of the analyte without causing thermal degradation. A typical starting temperature would be 250 °C.
Carrier Gas and Flow Rate: Helium is the most common carrier gas, typically used at a constant flow rate (e.g., 1.0-2.0 mL/min) to ensure reproducible retention times and peak shapes.
Oven Temperature Program: A temperature gradient is crucial for separating compounds with different boiling points. The program starts at a low temperature to separate volatile impurities, then ramps up to elute the main analyte and any higher-boiling impurities.
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for quantifiable organic compounds. For higher specificity and identification of unknown impurities, a Mass Spectrometer (MS) detector is preferred.
Method validation would then be performed according to ICH Q2 guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness to ensure the method is fit for its intended purpose.
Table 1: Illustrative GC Method Parameters for this compound Analysis
| Parameter | Condition | Purpose |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film | Separation based on polarity and boiling point. |
| Carrier Gas | Helium at 1.5 mL/min | Transports analyte through the column. |
| Injector | Split/Splitless, 250 °C, Split ratio 40:1 | Vaporizes sample for introduction into the column. |
| Oven Program | 50 °C (2 min), ramp 20 °C/min to 320 °C | Separates analytes with varying volatilities. |
| Detector | Flame Ionization Detector (FID), 260 °C | Quantifies organic analytes. |
High-Performance Liquid Chromatography (HPLC) Method Optimization
For compounds that may be thermally labile or non-volatile, High-Performance Liquid Chromatography (HPLC) is the method of choice. The development of an HPLC method for this compound would focus on reversed-phase chromatography, which separates analytes based on their hydrophobicity.
The optimization process, often guided by an Analytical Quality by Design (AQbD) approach, involves several critical steps:
Column Selection: A C18 column is the most common choice for reversed-phase HPLC, offering good retention and selectivity for a wide range of organic molecules.
Mobile Phase Optimization: The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. The ratio of these solvents is adjusted to control the retention time of the analyte. The pH of the aqueous phase can also be adjusted with buffers to control the ionization state of the analyte and improve peak shape.
Flow Rate and Temperature: A flow rate of around 1.0 mL/min is standard. Controlling the column temperature can improve peak symmetry and separation efficiency.
Detection: A UV detector is commonly used, with the wavelength set to the absorbance maximum of this compound to ensure maximum sensitivity.
The goal of optimization is to achieve a balance between high resolution of the main peak from all impurities, acceptable peak symmetry, and the shortest possible run time.
Table 2: Example HPLC Method Conditions for this compound
| Parameter | Condition | Rationale |
| Column | XBridge® RP-C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for broad applicability. |
| Mobile Phase | 60% Methanol : 40% Water | Adjusting the organic modifier percentage controls retention. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical scale separations. |
| Detection | UV at 210 nm | Wavelength for detecting amide bonds. |
| Temperature | 25 °C (Ambient) | Ensures reproducible retention times. |
Chiral Chromatography for Enantiomeric Purity Assessment
Since this compound may possess a chiral center, it is crucial to develop a method capable of separating its potential enantiomers. Chiral chromatography is the gold standard for assessing enantiomeric purity. This is particularly important in pharmaceutical research, as enantiomers of a chiral drug can have different pharmacological and toxicological properties.
Method development for chiral separation typically involves screening a variety of Chiral Stationary Phases (CSPs). CSPs create a chiral environment that allows for differential interaction with the two enantiomers. Common CSPs are based on:
Polysaccharides: Derivatives of cellulose (B213188) or amylose (B160209) are widely used and are effective for a broad range of compounds.
Cyclodextrins: These are macrocyclic oligosaccharides that can separate enantiomers based on inclusion complexation.
Macrocyclic Glycopeptides: These CSPs offer multiple interaction mechanisms and are highly versatile.
The mobile phase composition (both normal-phase and reversed-phase modes can be used) is optimized to achieve baseline separation of the enantiomers, which is necessary for accurate quantification of enantiomeric excess.
Table 3: Common Chiral Stationary Phases for Enantioseparation
| CSP Type | Separation Principle | Typical Analytes |
| Polysaccharide-based | Hydrogen bonding, dipole-dipole, π-π interactions | Broad range of chiral compounds |
| Cyclodextrin-based | Inclusion complexation, hydrogen bonding | Aromatic compounds, compounds with rings |
| Macrocyclic Glycopeptide | Multiple interactions (ionic, H-bonding, etc.) | Amino acids, peptides, various pharmaceuticals |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information that is unattainable with either technique alone.
GC-MS and LC-MS for Trace Analysis and Metabolite Identification
For the detection and identification of trace-level impurities and potential metabolites of this compound, the coupling of chromatography with mass spectrometry is essential.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying unknown impurities in the drug substance. After separation by GC, compounds are ionized (typically by electron ionization, EI), and the resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for identification. High-resolution MS can provide accurate mass measurements, which helps in determining the elemental composition of an impurity. GC-MS is a powerful tool for detecting potential genotoxic impurities, which must be controlled at very low levels.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the cornerstone of metabolite identification studies in drug discovery. After a biological sample is processed, LC separates the parent drug from its metabolites. The mass spectrometer can then be used to detect these metabolites, often present at very low concentrations. Tandem mass spectrometry (MS/MS or MSn) is used to fragment the molecular ion of a potential metabolite, and the resulting fragmentation pattern provides crucial structural information for its elucidation. This approach is systematic and can be used to characterize the biotransformation pathways of a compound.
Table 4: Application of Hyphenated Techniques for this compound
| Technique | Primary Application | Key Advantages |
| GC-MS | Trace impurity identification and quantification | High sensitivity, structural information from fragmentation, excellent for volatile compounds. |
| LC-MS/MS | Metabolite identification in biological matrices | Applicable to non-volatile and polar compounds, provides detailed structural information for unknowns. |
NMR-Based Quantitative Analysis (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the concentration or purity of a substance without the need for a specific reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
For this compound, ¹H qNMR can be used as an absolute method for purity assessment. The procedure involves:
Accurately weighing the sample and a certified internal standard of known purity into an NMR tube.
Dissolving the mixture in a deuterated solvent.
Acquiring the ¹H NMR spectrum under carefully controlled quantitative conditions, ensuring full relaxation of the nuclei between scans (requiring a sufficiently long relaxation delay, typically 7 times the longest T1 relaxation time).
Integrating a well-resolved signal of the analyte and a signal from the internal standard.
Calculating the purity of the analyte using the known purity, mass, and molecular weight of the internal standard, along with the integral values and the number of protons corresponding to each signal.
qNMR is a powerful, non-destructive technique that provides traceability to the International System of Units (SI) and is invaluable for certifying reference materials and for mass balance studies.
Table 5: Key Parameters for Accurate qNMR Measurement
| Parameter | Requirement | Importance |
| Relaxation Delay (d1) | ≥ 7 * T1 (longest) | Ensures complete magnetization recovery for accurate integration. |
| Pulse Angle | Typically 90° | Maximizes signal for a single scan. |
| Internal Standard | High purity, stable, non-reactive, sharp signals | Provides a reference for accurate quantification. |
| Signal Selection | Resolved, non-overlapping signals | Prevents integration errors from overlapping peaks. |
| Signal-to-Noise Ratio (S/N) | Sufficiently high | Improves the precision of the integration. |
Sample Preparation Strategies for Diverse Research Matrices
The choice of sample preparation strategy for the analysis of this compound is highly dependent on the nature of the research matrix. Common matrices in which this compound might be studied could include aqueous solutions from synthetic reactions, biological fluids in metabolic studies, or environmental samples like soil and water in degradation studies. The primary goals of sample preparation are to extract the analyte of interest from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection by the analytical instrument.
For relatively clean matrices, such as the reaction mixture from a chemical synthesis, a simple "dilute-and-shoot" approach may be sufficient. This involves diluting a known amount of the sample in a suitable solvent, followed by direct injection into the analytical instrument, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph with tandem mass spectrometry (LC-MS/MS).
However, for more complex matrices, a multi-step sample preparation procedure is often necessary to mitigate matrix effects, which can suppress or enhance the analyte signal. semanticscholar.orgchromatographyonline.com Common sample preparation techniques that could be employed for this compound in various matrices are summarized in the table below.
| Matrix | Sample Preparation Technique | Key Steps |
| Aqueous Solutions | Liquid-Liquid Extraction (LLE) | - Adjusting the pH of the aqueous sample.- Extraction of this compound into an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).- Evaporation of the organic solvent and reconstitution of the residue in a suitable solvent for analysis. |
| Biological Fluids (e.g., plasma, urine) | Solid-Phase Extraction (SPE) | - Pre-treatment of the sample (e.g., protein precipitation with acetonitrile).- Conditioning of the SPE cartridge (e.g., with methanol and water).- Loading the pre-treated sample onto the cartridge.- Washing the cartridge to remove interferences.- Eluting this compound with an appropriate solvent. |
| Soil | Accelerated Solvent Extraction (ASE) or Ultrasonic-Assisted Extraction (UAE) | - Mixing the soil sample with a dispersant (e.g., anhydrous sodium sulfate).- Extraction with an organic solvent (e.g., acetonitrile, acetone) under elevated temperature and pressure (ASE) or with sonication (UAE).- Clean-up of the extract using techniques like dispersive solid-phase extraction (dSPE) to remove co-extracted matrix components. |
The selection of the appropriate sample preparation strategy is crucial for developing a sensitive, accurate, and reliable analytical method for this compound in diverse research matrices. The efficiency of the chosen method is typically evaluated by determining the recovery of the analyte from spiked matrix samples. A high and consistent recovery is indicative of an effective sample preparation procedure.
For instance, a study on the extraction of this compound from a soil matrix might compare different extraction solvents and cleanup sorbents to optimize the recovery. The results could be presented as follows:
| Extraction Solvent | Cleanup Sorbent | Mean Recovery (%) | %RSD (n=3) |
| Acetonitrile | C18 | 85.2 | 4.5 |
| Ethyl Acetate | PSA (Primary Secondary Amine) | 92.7 | 3.1 |
| Acetone | GCB (Graphitized Carbon Black) | 78.5 | 6.2 |
Based on such data, a researcher could select the optimal combination of extraction solvent and cleanup sorbent for their specific soil matrix.
An in-depth analysis of the sustainability and environmental considerations surrounding the research of this compound reveals a multifaceted approach guided by the principles of green chemistry. While specific research on the environmental impact of this particular compound is not extensively documented, a robust framework for its sustainable handling in a laboratory setting can be constructed by examining structurally similar molecules and applying established green chemistry methodologies. This article explores the application of these principles to the synthesis, use, and potential environmental fate of this compound.
Emerging Research Directions and Future Outlook for N Allyl 3 Chloropropanamide
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of amide bonds is a cornerstone of organic and medicinal chemistry. nih.govresearchgate.net The integration of N-Allyl-3-chloropropanamide synthesis and derivatization into flow chemistry and automated platforms represents a significant future direction. Continuous flow processes offer enhanced safety, precise control over reaction parameters, and improved scalability compared to traditional batch methods. nih.govrsc.orgacs.org
The preparation of this compound itself, likely involving the reaction of 3-chloropropionyl chloride with allylamine (B125299), is highly amenable to a flow chemistry setup. Such a system would allow for rapid optimization of reaction conditions, such as temperature, pressure, and stoichiometry, to maximize yield and purity. nih.govnih.gov Furthermore, the bifunctional nature of the molecule allows for its use as a versatile building block in automated, multi-step syntheses. sri.comchemrxiv.org The allyl group can undergo a wide range of transformations (e.g., hydroformylation, epoxidation, polymerization), while the chlorine atom can be displaced by various nucleophiles. An automated platform could sequentially modify these two positions to generate large libraries of diverse molecular structures with minimal manual intervention. nih.gov
Table 1: Potential Flow Chemistry Parameters for Derivatization of this compound
| Reaction Type | Potential Reagents | Typical Residence Time | Temperature Range (°C) | Potential Product Class |
|---|---|---|---|---|
| Nucleophilic Substitution (at C-Cl) | Azides, Amines, Thiols | 1-10 min | 25-100 | Azido-, Amino-, Thio- propanamides |
| Radical Thiol-Ene (at Allyl group) | Thiols, Photoinitiator | 5-20 min | 15-50 | Thioether-functionalized propanamides |
| Heck Coupling (at Allyl group) | Aryl halides, Pd catalyst | 10-30 min | 80-150 | Aryl-extended propanamides |
| Polymerization (via Allyl group) | Radical initiator | 20-60 min | 60-90 | Functional Polyamides |
Application in Supramolecular Chemistry and Nanomaterial Fabrication
The principles of molecular recognition and self-assembly are central to supramolecular chemistry, driving the creation of complex, functional architectures from molecular components. nih.govnih.gov this compound offers intriguing possibilities in this field. The amide group is a well-known motif for forming robust hydrogen bonds, which can direct the self-assembly of molecules into higher-order structures like tapes, sheets, or gels.
The future outlook involves designing derivatives of this compound that can participate in programmed self-assembly. For instance, replacing the chlorine with a group capable of metal coordination or π-π stacking could lead to the formation of sophisticated metallo-supramolecular polymers or functional gels. The allyl group provides a reactive handle for post-assembly modification, allowing the properties of the supramolecular structure to be tuned after its formation.
In nanomaterial fabrication, the compound could serve as a versatile surface modification agent. The chloropropanamide end can act as an anchor to attach to amine-functionalized surfaces of nanoparticles or other materials. mdpi.com The outwardly projecting allyl groups then create a reactive surface, ready for further functionalization, for example, through thiol-ene click chemistry to attach biomolecules or other polymers. mdpi.com
High-Throughput Screening for Novel Reactivity and Biological Applications
High-throughput screening (HTS) is a powerful methodology for rapidly assessing the properties of large numbers of compounds, accelerating discovery in both materials science and drug development. enamine.netnih.gov The dual reactivity of this compound makes it an ideal candidate for HTS campaigns aimed at discovering new covalent inhibitors or chemical probes. nih.govnih.gov
The electrophilic 3-chloropropanamide moiety has the potential to form covalent bonds with nucleophilic residues (like cysteine or lysine) on proteins. acs.orgnih.govrsc.org A future direction is to screen libraries of compounds based on the this compound scaffold against various biological targets. youtube.commedchemexpress.com Hits from such screens could serve as starting points for the development of targeted covalent inhibitors, a class of drugs gaining significant interest for their potential to achieve high potency and prolonged duration of action. lifechemicals.com
The allyl group adds another layer of utility, allowing for the attachment of reporter tags (like fluorophores or biotin) via click chemistry. This would enable the creation of activity-based probes to study enzyme function or to identify the targets of bioactive compounds in complex biological systems. frontiersin.orgnih.govrsc.org
Table 2: Potential High-Throughput Screening Applications
| Screening Goal | Compound Library Focus | Assay Principle | Potential Outcome |
|---|---|---|---|
| Discovery of Covalent Enzyme Inhibitors | Variations on the N-allyl group for selectivity | Enzyme activity assay (e.g., fluorescence, luminescence) | Identification of "hit" compounds that irreversibly inhibit target enzymes. nih.gov |
| Identification of Novel Chemical Probes | Derivatives with reporter tags attached to the allyl group | Cell-based phenotypic screening or proteomic profiling | Probes for target identification and studying biological pathways. frontiersin.org |
| Exploration of Novel Polymer Properties | Copolymers of this compound with other monomers | Material property screening (e.g., thermal, mechanical) | Discovery of new functional polymers with tunable properties. |
Advanced Theoretical Modeling for Predictive Chemical Design
Computational chemistry and machine learning are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. escholarship.orgnih.gov Advanced theoretical modeling is a key future direction for this compound, allowing for the rational design of derivatives with tailored properties before their synthesis.
Density Functional Theory (DFT) calculations can be employed to model the reactivity of both the allyl group and the electrophilic center. pku.edu.cnnih.gov This can predict the susceptibility of the compound to nucleophilic attack, its stability, and its rotational energy barriers, providing insight into its chemical behavior. nih.govacs.org For example, computational models could predict how substituents on the allyl group or the amide nitrogen would alter the reactivity of the chloro- leaving group, guiding the design of more selective covalent modifiers.
Furthermore, machine learning models trained on reaction data can predict the optimal conditions for synthesizing derivatives of this compound or forecast the biological activity of a virtual library of its analogues. aiche.orgacs.orgrsc.org This predictive power can significantly reduce the experimental effort required, focusing laboratory work on the most promising candidates.
Collaborative Research Initiatives and Interdisciplinary Approaches
The full potential of this compound will likely be realized through collaborative, interdisciplinary research. Its nature as a bifunctional linker or chemical probe makes it a valuable tool at the interface of chemistry, biology, and materials science. nih.govscbt.combldpharm.com
Future initiatives could involve collaborations between synthetic chemists, chemical biologists, and materials scientists. Synthetic chemists could focus on developing efficient, automated routes to a diverse library of this compound derivatives. nih.gov Chemical biologists could then use these compounds as probes to investigate biological systems, identify new drug targets, or develop novel covalent therapeutics. nih.govnih.gov Materials scientists could explore the use of these molecules in creating functional polymers, smart materials, or advanced nanoparticle systems. nih.govlumiprobe.com Such interdisciplinary approaches will be crucial for translating the fundamental chemical properties of this compound into practical applications.
Q & A
Q. What are the recommended synthetic routes for N-Allyl-3-chloropropanamide in laboratory settings?
this compound (CAS 106593-38-8) is typically synthesized via amidation of 3-chloropropanoyl chloride with allylamine under controlled conditions. A palladium-catalyzed approach, similar to allylic substitution methods (e.g., hydroamination of allyl chlorides), can also be employed for regioselective synthesis . Key steps include:
- Reagent purification : Use freshly distilled 3-chloropropanoyl chloride (bp 143–145°C, d: 1.325) to avoid side reactions .
- Stoichiometry : Maintain a 1:1 molar ratio of allylamine to acyl chloride in anhydrous dichloromethane.
- Workup : Neutralize excess HCl with aqueous NaHCO₃, followed by extraction and rotary evaporation.
| Key Physicochemical Data |
|---|
| Molecular Formula |
| Molecular Weight |
| CAS Registry Number |
| Boiling Point |
Q. What spectroscopic methods are optimal for characterizing this compound?
- ¹H/¹³C NMR : Identify allyl protons (δ 5.1–5.8 ppm) and the carbonyl carbon (δ ~170 ppm). Compare with spectral libraries for analogous compounds (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (m/z 147.60) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physical properties (e.g., boiling point) of this compound?
Discrepancies often arise from impurities or variations in synthetic conditions. For example:
- Purification : Use fractional distillation or recrystallization to isolate high-purity product. Impurities like unreacted allylamine (bp 53°C) or residual solvents may alter observed bp .
- Analytical Validation : Cross-validate results using differential scanning calorimetry (DSC) for melting point consistency and gas chromatography (GC) for purity assessment .
Q. What strategies optimize the yield of this compound in amidation reactions?
- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) enhance regioselectivity in allylic amidation, reducing byproducts like N,N-diallyl derivatives .
- Temperature Control : Maintain 0–5°C during acyl chloride addition to minimize decomposition.
- Solvent Choice : Anhydrous THF or DCM improves reaction efficiency vs. polar aprotic solvents .
| Optimization Parameters |
|---|
| Catalyst Loading |
| Reaction Time |
| Yield Range |
Q. How should researchers analyze conflicting toxicity data for this compound?
Conflicting data may stem from assay sensitivity or metabolite interactions. Mitigation strategies include:
- In Vitro Testing : Use HepG2 cells to assess acute toxicity (LD₅₀) and compare with structurally related compounds (e.g., allyl chloride, R34/26 hazards) .
- Metabolite Identification : LC-MS/MS to detect chlorinated byproducts (e.g., 3-chloropropanoic acid) that may contribute to toxicity .
Safety and Handling
Q. What are the critical safety considerations when handling this compound?
- PPE Requirements : Nitrile gloves, chemical goggles, and lab coats are mandatory. Use fume hoods for synthesis .
- Exposure Risks : Inhalation may cause respiratory irritation (H333); skin contact risks dermatitis (H313) .
- First Aid : For eye exposure, rinse with water for 15 minutes and seek medical attention .
Methodological Challenges
Q. How can researchers resolve spectral interference in NMR analysis of this compound?
- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent peaks overlapping with allyl signals.
- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, especially near δ 3.0–3.5 ppm (CH₂Cl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
